Regioselective Synthesis: Guaranteeing the Correct 7-Substituted Isomer for SAR Studies
The target compound, 7-((Trimethylsilyl)ethynyl)isoquinoline, offers a pre-defined substitution pattern that is essential for accurate structure-activity relationship (SAR) investigations. A direct comparison with its isomers shows the critical importance of this regiochemistry. For instance, the 1-substituted isomer (CAS 86521-10-0) and the 8-substituted isomer (CAS 1823440-48-7) are distinct commercial entities [1]. A study on iridium-catalyzed additions of ethynylsilanes to isoquinolines demonstrates that reaction at the 1-position proceeds with high yield, but this is a different chemical transformation yielding a dihydroisoquinoline product, not the 7-substituted aromatic building block [2]. Using the incorrect regioisomer would produce a different molecular geometry and electronic distribution, leading to divergent and misleading biological activity or material properties. The 7-substituted isomer is specifically required for projects targeting this unique structural motif.
| Evidence Dimension | Regiochemical position of ethynyl group on the isoquinoline ring |
|---|---|
| Target Compound Data | 7-position (CAS 1197193-97-7) |
| Comparator Or Baseline | 1-position (CAS 86521-10-0); 8-position (CAS 1823440-48-7); 3-position (CAS 86521-11-1) |
| Quantified Difference | Qualitative difference in commercial availability and synthetic utility based on substitution pattern [1]. |
| Conditions | Commercial availability and defined molecular structure |
Why This Matters
Procuring the correct regioisomer is non-negotiable for obtaining reproducible and interpretable data in SAR campaigns and for achieving the desired material properties.
- [1] Chembase. 1-((Trimethylsilyl)ethynyl)isoquinoline. Chembase ID: 292962. CAS Number: 86521-10-0. View Source
- [2] Yamaguchi, R.; Hatano, B.; Nakayasu, T.; Kozima, S. Iridium-Catalyzed Addition Reactions of Ethynylsilane to Quinolines and Isoquinolines Activated by Acyl Chloride. Chemistry Letters 2004, 33 (10), 1248-1249. View Source
